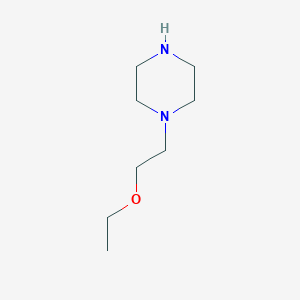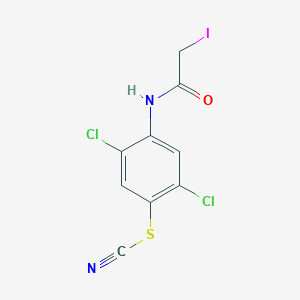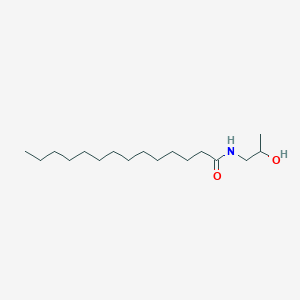
N-(2-Hydroxypropyl)myristamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxypropyl)myristamide (HPMA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HPMA is a derivative of myristic acid, which is a saturated fatty acid found in coconut oil and other natural sources.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxypropyl)myristamide is not fully understood. However, it is believed that N-(2-Hydroxypropyl)myristamide exerts its effects by modulating various signaling pathways in cells. For example, N-(2-Hydroxypropyl)myristamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2-Hydroxypropyl)myristamide has also been shown to activate the Nrf2 pathway, which is involved in cellular protection against oxidative stress.
Biochemical and Physiological Effects:
N-(2-Hydroxypropyl)myristamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-Hydroxypropyl)myristamide can inhibit the proliferation of cancer cells and reduce inflammation. In vivo studies have shown that N-(2-Hydroxypropyl)myristamide can improve cognitive function in animal models of Alzheimer's disease and protect against ischemic brain injury. N-(2-Hydroxypropyl)myristamide has also been shown to have antioxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Hydroxypropyl)myristamide in lab experiments is its versatility. N-(2-Hydroxypropyl)myristamide can be easily modified to suit different experimental needs, such as by attaching various functional groups to the molecule. Additionally, N-(2-Hydroxypropyl)myristamide is relatively stable and can be stored for long periods of time. However, one limitation of using N-(2-Hydroxypropyl)myristamide is its cost. N-(2-Hydroxypropyl)myristamide is a synthetic compound that can be expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for N-(2-Hydroxypropyl)myristamide research. One area of interest is the development of N-(2-Hydroxypropyl)myristamide-based drug delivery systems for targeted cancer therapy. Another area of interest is the use of N-(2-Hydroxypropyl)myristamide as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, N-(2-Hydroxypropyl)myristamide could be further modified to improve its properties, such as by increasing its solubility or reducing its toxicity. Overall, N-(2-Hydroxypropyl)myristamide has the potential to be a valuable tool in various fields of research and industry.
Métodos De Síntesis
The synthesis of N-(2-Hydroxypropyl)myristamide involves the reaction of myristic acid with 2-hydroxypropylamine. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through a series of steps, including recrystallization and chromatography. The yield of N-(2-Hydroxypropyl)myristamide is typically around 70-80%.
Aplicaciones Científicas De Investigación
N-(2-Hydroxypropyl)myristamide has been studied for its potential applications in various fields, including biomedical research, pharmaceuticals, and industrial chemistry. In biomedical research, N-(2-Hydroxypropyl)myristamide has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug delivery system, due to its ability to cross the blood-brain barrier and target specific cells. In pharmaceuticals, N-(2-Hydroxypropyl)myristamide has been used as a surfactant and emulsifier in drug formulations. In industrial chemistry, N-(2-Hydroxypropyl)myristamide has been used as a lubricant and in the production of plastics and other materials.
Propiedades
Número CAS |
10525-14-1 |
|---|---|
Nombre del producto |
N-(2-Hydroxypropyl)myristamide |
Fórmula molecular |
C17H35NO2 |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
N-(2-hydroxypropyl)tetradecanamide |
InChI |
InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16(2)19/h16,19H,3-15H2,1-2H3,(H,18,20) |
Clave InChI |
WGBIOGHOLKYEAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCC(C)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(C)O |
Otros números CAS |
68855-61-8 10525-14-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




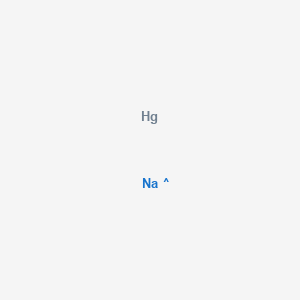
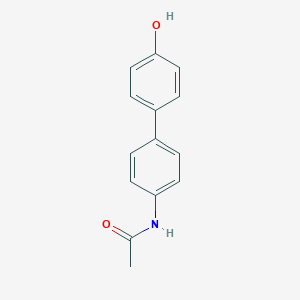
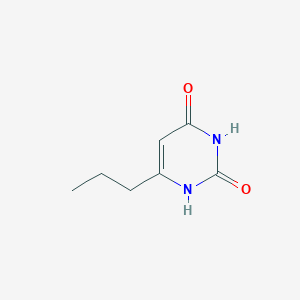
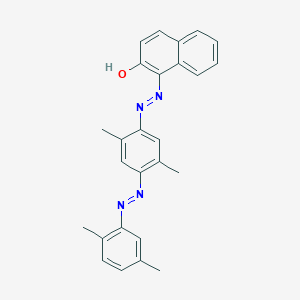
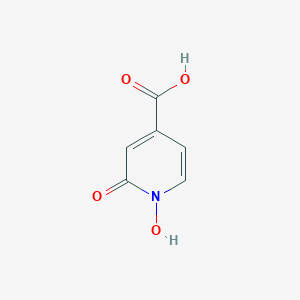
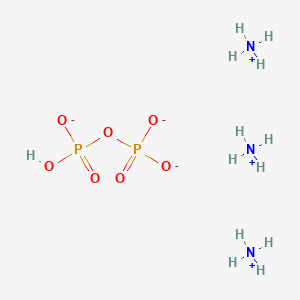
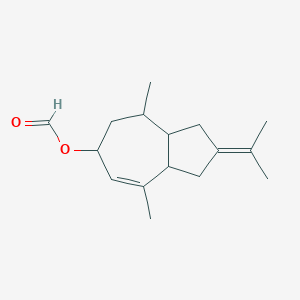
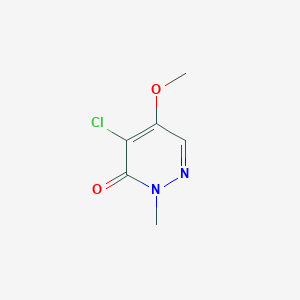
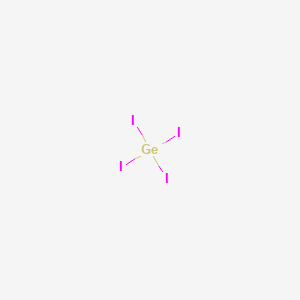

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)
